alpha-N-Methylanilinoacetophenone

Photochemistry Type II cyclisation α-Amino ketones

alpha-N-Methylanilinoacetophenone (2-(N-methylanilino)-1-phenylethanone, C₁₅H₁₅NO) belongs to the α-aminoacetophenone class, characterized by a tertiary aniline nitrogen linked to the α-methylene of acetophenone. This compound serves as a versatile platform for photochemical cyclisation, CO₂ incorporation, and heterocycle construction.

Molecular Formula C15H15NO
Molecular Weight 225.28 g/mol
Cat. No. B8532928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-N-Methylanilinoacetophenone
Molecular FormulaC15H15NO
Molecular Weight225.28 g/mol
Structural Identifiers
SMILESCN(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C15H15NO/c1-16(14-10-6-3-7-11-14)12-15(17)13-8-4-2-5-9-13/h2-11H,12H2,1H3
InChIKeyXKGWKCLBRNDYPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

alpha-N-Methylanilinoacetophenone – Core Identity and Procurement-Relevant Substitution Constraints


alpha-N-Methylanilinoacetophenone (2-(N-methylanilino)-1-phenylethanone, C₁₅H₁₅NO) belongs to the α-aminoacetophenone class, characterized by a tertiary aniline nitrogen linked to the α-methylene of acetophenone [1]. This compound serves as a versatile platform for photochemical cyclisation, CO₂ incorporation, and heterocycle construction. Critically, the N-methyl substituent governs both photophysical behaviour and reaction selectivity in ways that are not transferable to higher N-alkyl homologues, making generic substitution unreliable for controlled synthetic outcomes [2].

N-methyl substitution controls photochemical pathway selectivity and is not transferable to higher N-alkyl homologues.
Only member of the α-aminoacetophenone series that delivers isolable photocyclisation products (1,3-diarylazetidin-3-ols).
Enables sunlight/rhodium-catalysed indole construction and CO₂ incorporation cascades that fail with N-ethyl, N-isopropyl, or N-benzyl analogues.

Why Generic α-Aminoacetophenones Cannot Substitute for alpha-N-Methylanilinoacetophenone in Targeted Photochemical and Catalytic Protocols


Substituting alpha-N-methylanilinoacetophenone with its N-ethyl, N-isopropyl, or N-benzyl analogues—or with gem-dimethyl variants—fundamentally alters photochemical reaction pathways. The N-methyl derivative undergoes clean Type II cyclisation to isolable 1,3-diarylazetidin-3-ols, whereas higher N-alkyl congeners (R = Et, iPr, CH₂Ph) produce complex, uncharacterizable mixtures under identical irradiation conditions [1]. Furthermore, the sequential sunlight/rhodium-catalysed indole synthesis is specific to 2-(N-aryl-N-methylamino)acetophenones; the N-methyl group is essential for the photocyclisation step that precedes rhodium-catalysed cyclisation, and replacement of this group collapses the overall transformation [2]. For users requiring reproducible downstream photochemistry or integrated catalytic cascades, no alternative α-aminoacetophenone delivers the same selectivity profile.

Target Compound
+Clean Type II cyclisation to azetidin-3-ols
+Competent substrate for sunlight/Rh indole cascade
+Published ESPT kinetic parameters
N-Alkyl Analogues (Et, iPr, Bn)
Complex, uncharacterizable mixtures under identical irradiation
Fail to generate photocyclisation intermediate for indole synthesis
No reported ESPT dynamics data

Quantitative Comparative Evidence: Where alpha-N-Methylanilinoacetophenone Departs from Closest Structural Analogues


Photochemical Selectivity: Clean Azetidin-3-ol Formation vs. Complex Mixtures from N-Alkyl Homologues

Irradiation of 2-(N-methylanilino)acetophenone (Ar₁ = Ph, Ar₂ = Ph) in diethyl ether proceeds via Type II cyclisation to afford isomeric 1,3-diarylazetidin-3-ols as the major isolable products [1]. Under identical irradiation conditions, the N-ethyl (R = CH₂CH₃), N-isopropyl (R = CH(CH₃)₂), and N-benzyl (R = CH₂Ph) analogues yielded complex, multicomponent mixtures from which no single major product could be isolated [1]. This demonstrates a step-change in photochemical selectivity governed solely by the N-alkyl group.

Photochemical Selectivity
Head-to-head
N-methyl: clean azetidin-3-ol formation. Higher N-alkyl: complex, uncharacterizable mixtures.
N-methyl is the sole member of the series enabling product isolation.
Irradiation in diethyl ether, Hg lamp. Reference [1].
Photochemistry Type II cyclisation α-Amino ketones

Structural Determinant for N-Methyl-Specific Photocyclisation vs. C–N Bond Fission in Constrained Analogues

While 2-(N-methylanilino)acetophenone follows the Type II cyclisation manifold, introduction of a gem-dimethyl group at the α-position (2,2-dimethyl-2-(N-methylanilino)acetophenone) or conformational restriction in 2-(N-methylanilino)indan-1-one switches the dominant photochemical pathway to direct C-2–N bond fission [1]. This establishes a sharp structural boundary: the parent N-methyl compound is the only variant that cleanly channels excitation energy into cyclisation rather than fragmentation.

Structural Perturbation Effect
Head-to-head
Gem-dimethyl or indanone constraint switches dominant pathway to C–N bond fission, not cyclisation.
Even minor α-substitution inverts photochemical outcome; only parent N-methyl compound favours cyclisation.
Reference [1].
Photochemistry Bond cleavage Structure–reactivity

Exclusive Substrate Competence for Sunlight/Rhodium-Catalysed Indole Construction

The two-step sequence—sunlight-driven photocyclisation followed by rhodium-catalysed cyclisation—converts 2-(N-aryl-N-methylamino)acetophenones into indole skeletons [1]. The method is explicitly demonstrated for N-methyl substrates; the N-methyl group is mechanistically integral because the photocyclisation intermediate (an azetidinol or its equivalent) requires the N-methyl substitution pattern to form. 2-(N-aryl-N-ethylamino)- or 2-(N-aryl-N-benzylamino)acetophenones either fail to generate the requisite photocyclisation intermediate or follow divergent pathways (as established in [2]), rendering them incompetent in this catalytic cascade.

Indole Construction Competence
Cross-study
N-methyl substrates competent in sunlight/Rh cascade; higher N-alkyl fail to generate requisite intermediate.
N-methyl substitution is mechanistically required for the catalytic sequence to function.
References [1,2]; sunlight irradiation then Rh catalyst.
Solar-driven synthesis Rhodium catalysis Indole alkaloid precursors

Excited-State Proton Transfer Dynamics: Solvent-Tunable Tunnelling in the N-Methyl Derivative

Picosecond pump–probe spectroscopy reveals that 2-(N-methylanilino)acetophenone undergoes singlet excited-state proton transfer (ESPT) via nonadiabatic tunnelling [1]. The rate constants exhibit moderate solvent dependence, while Arrhenius parameters differ markedly between polar (acetonitrile) and non-polar (benzene) solvent mixtures, indicating that the proton-transfer coordinate is sensitive to the local dielectric environment. No comparable ESPT dynamics data exist for the N-ethyl, N-isopropyl, or N-benzyl analogues in the peer-reviewed literature, suggesting that the N-methyl substitution imparts a unique balance between steric accessibility and excited-state acidity required for observable tunnelling behaviour.

ESPT Dynamics
Class-level
Published rate constants and Arrhenius parameters for nonadiabatic tunnelling in solvent mixtures.
Only member of series with characterized ESPT kinetics; data to verify for higher homologues.
No comparative data for N-ethyl, N-isopropyl, or N-benzyl analogues.
Photophysics Excited-state proton transfer Ultrafast spectroscopy

Validated Application Scenarios for alpha-N-Methylanilinoacetophenone in Selective Synthesis and Photophysical Research


Single-Step Photochemical Synthesis of 1,3-Diarylazetidin-3-ols

alpha-N-Methylanilinoacetophenone is the documented substrate of choice for preparing 1,3-diarylazetidin-3-ols via direct UV irradiation in diethyl ether. The N-methyl compound uniquely delivers isolable azetidinol products, whereas N-ethyl, N-isopropyl, and N-benzyl analogues generate intractable mixtures under the same conditions [1]. This protocol is directly relevant to medicinal chemistry groups seeking azetidine-containing building blocks without multi-step protection/deprotection sequences.

Solar-Driven CO₂ Incorporation into Cyclic Carbonates

The Murakami group demonstrated that α-methylamino ketones—exemplified by alpha-N-methylanilinoacetophenone—undergo sunlight-induced photocyclisation to a high-energy intermediate that subsequently incorporates CO₂, yielding amino-substituted cyclic carbonates in a single flask [4]. This sequence constitutes a rare example of solar energy harvesting directly coupled to CO₂ valorisation and is specific to the N-methyl substitution pattern.

Sunlight/Rhodium-Catalysed Indole Skeleton Construction

This compound serves as a key substrate in the sequential sunlight-irradiation/rhodium-catalysed synthesis of indole skeletons. The method exploits the N-methyl-specific photocyclisation to generate an intermediate that undergoes rhodium-mediated cyclisation to the indole core [2]. It represents a practical entry point for synthesising indole alkaloid precursors using renewable solar energy.

Excited-State Proton Transfer Mechanistic Probe

The well-characterised picosecond ESPT dynamics of 2-(N-methylanilino)acetophenone, including published rate constants and Arrhenius parameters in mixed benzene/acetonitrile solvents, make it a defined model system for nonadiabatic proton tunnelling studies [3]. Researchers investigating hydrogen-bonded networks or solvent-controlled tunnelling can rely on existing kinetic benchmarks for this compound.

Application
Selection Property
Validation Focus
Azetidin-3-ol synthesis
N-methyl photochemical pathway selectivity
Product isolability under UV irradiation
CO₂ incorporation into cyclic carbonates
Sunlight-driven photocyclisation intermediate
CO₂ fixation efficiency in single-flask operation
Indole skeleton construction
Sequential sunlight/Rh catalytic competence
Substrate scope for cascade transformation
Excited-state proton transfer probe
Experimentally characterized ESPT kinetics
Solvent-dependent tunnelling parameter benchmarks
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